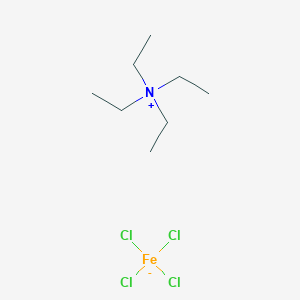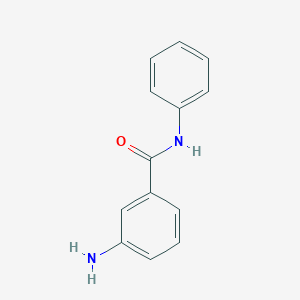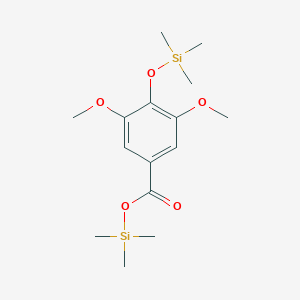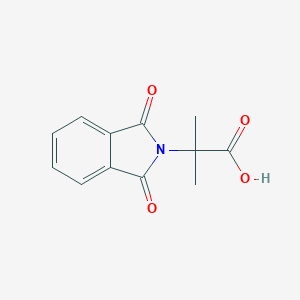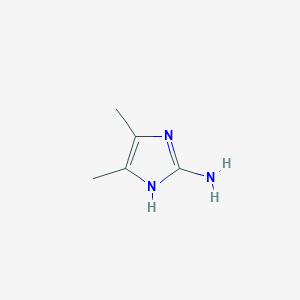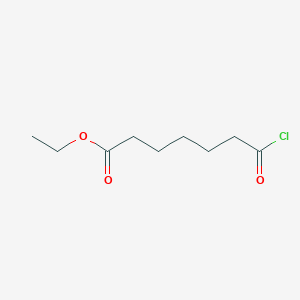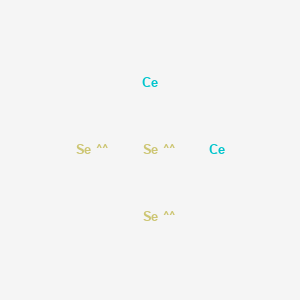
Cerium selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium selenide is a compound composed of cerium and selenium. It is known for its unique electronic structure and outstanding physical properties, which make it an attractive material for various applications, particularly in the field of electrochemistry. Cerium is a rare-earth element, and selenium is a non-metal, both of which contribute to the compound’s distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium selenide can be synthesized using various methods, including the successive ionic layer adsorption and reaction (SILAR) method. This method involves the adsorption of cerium and selenium ions onto a substrate, followed by annealing at high temperatures to form the compound. For instance, one approach involves annealing at 300°C for 3 hours to acquire a well-structured this compound film with excellent adhesive properties .
Industrial Production Methods: In industrial settings, this compound can be produced using scalable chemical routes. The SILAR method is particularly promising for industrial applications due to its simplicity and cost-effectiveness. This method allows for the production of this compound in thin-film form, which is suitable for various device-grade applications .
Análisis De Reacciones Químicas
Types of Reactions: Cerium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique nano-pebble-like surface architecture, which provides more electrochemical pathways for electrolyte ions to penetrate .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various electrolytes. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal reaction rates and product yields.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, in oxidation reactions, this compound can form cerium oxide and selenium dioxide as major products.
Aplicaciones Científicas De Investigación
Cerium selenide has a wide range of scientific research applications, including:
Electrochemistry: this compound is used in the development of supercapacitors due to its high capacitance and excellent power density.
Energy Storage: The compound’s unique electronic structure makes it an ideal material for energy storage applications, including batteries and capacitors.
Mecanismo De Acción
The mechanism by which cerium selenide exerts its effects is primarily through its unique electronic structure and surface architecture. The nano-pebble-like surface of this compound provides numerous electrochemical pathways for ion transportation, enhancing its electrochemical activities. This structure allows for rapid diffusion of ions, which is crucial for faradaic reactions on the surface .
Comparación Con Compuestos Similares
Cerium selenide can be compared with other similar compounds, such as cerium oxide, cerium sulfide, and other transition metal selenides.
Cerium Oxide: While cerium oxide is widely used in catalysis and as a polishing agent, this compound offers superior electrochemical properties for energy storage applications.
Transition Metal Selenides: Compared to other transition metal selenides, this compound exhibits higher power density and better electrochemical performance, making it a preferred choice for supercapacitor applications.
Propiedades
InChI |
InChI=1S/2Ce.3Se |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHOGYIODWDOHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se].[Se].[Se].[Ce].[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2Se3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12014-94-7 |
Source


|
| Record name | Cerium selenide (Ce2Se3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium selenide (Ce2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicerium triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

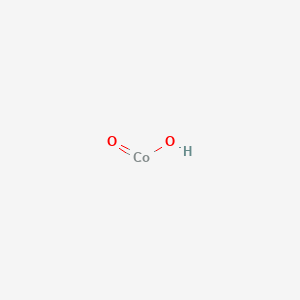
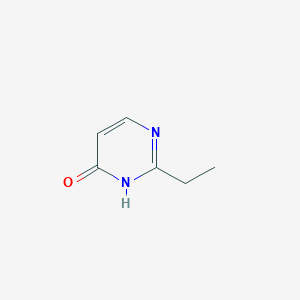
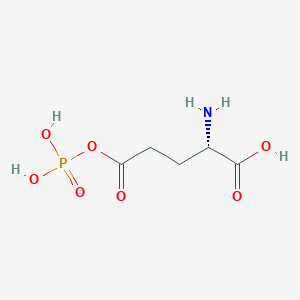
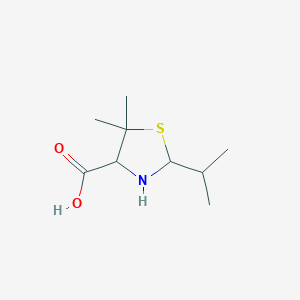
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
